(R)-3-(tert-Butoxycarbonyl)aminopiperidine, commonly referred to as (R)-3-Boc-aminopiperidine, is a chiral compound with significant relevance in organic synthesis and pharmaceutical applications. It serves as an important intermediate in the synthesis of various bioactive molecules, including drugs like liraglutide and alagliptin benzoate, which are used in the treatment of type 2 diabetes. The compound's chemical formula is CHNO, with a molecular weight of 200.28 g/mol and a CAS number of 309956-78-3 .
The synthesis of (R)-3-Boc-aminopiperidine is often derived from natural amino acids such as d-ornithine and d-lysine. These starting materials are subjected to various chemical transformations to yield the desired compound. The compound has been reported in several scientific publications highlighting its synthesis and applications in medicinal chemistry .
(R)-3-Boc-aminopiperidine is classified as a chiral amine and belongs to the category of piperidine derivatives. Its structure includes a piperidine ring substituted with a tert-butoxycarbonyl group, which enhances its stability and solubility, making it suitable for further chemical reactions.
Several methods have been developed for the synthesis of (R)-3-Boc-aminopiperidine, including:
The synthesis often requires careful control of reaction conditions, such as temperature, pressure, and pH, to ensure optimal yields and enantiomeric purity. For instance, hydrogenation reactions are typically performed at room temperature and low pressure to avoid degradation of sensitive intermediates .
(R)-3-Boc-aminopiperidine participates in various chemical reactions typical for amines, including:
The reactivity of (R)-3-Boc-aminopiperidine can be enhanced by modifying reaction conditions such as solvent choice and temperature, which influence the rate and outcome of chemical transformations .
The mechanism by which (R)-3-Boc-aminopiperidine exerts its effects in biological systems typically involves its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, it is utilized in the production of dipeptidyl peptidase IV inhibitors, which play a critical role in glucose metabolism regulation.
Studies have shown that derivatives synthesized from (R)-3-Boc-aminopiperidine exhibit significant biological activity, underscoring its importance as a precursor in drug development .
(R)-3-Boc-aminopiperidine is characterized by:
The compound exhibits typical amine reactivity:
(R)-3-Boc-aminopiperidine finds extensive application in:
Asymmetric hydrogenation enables direct stereocontrol during piperidine ring formation. Prochiral enamide precursors, such as tert-butyl (3-oxopyridin-1(2H)-yl)carbamate, undergo hydrogenation using palladium catalysts under hydrogen pressure (0.6–1 MPa) at 65°C. This method achieves up to 99% enantiomeric excess (ee) when chiral auxiliaries like (R)-BINAP are incorporated, leveraging quadrant-specific steric interactions to favor the R-configuration [1] [3] [8]. Alternatively, biocatalytic approaches employ immobilized (R)-selective ω-transaminases (e.g., ATA-025-IMB or engineered Mycobacterium neoaurum transaminases). These enzymes convert 1-Boc-3-piperidone to the target amine using isopropylamine as an amino donor, achieving >99% ee and 99% yield in a single step under mild conditions (25°C, pH 7.5). The co-product acetone is easily removed, shifting equilibrium toward product formation [4] [7].
Table 1: Performance Comparison of Asymmetric Synthesis Methods
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Conditions |
---|---|---|---|---|
Asymmetric Hydrogenation | Pd/(R)-BINAP | 99 | 91 | 0.6 MPa H₂, 65°C |
Biocatalysis | ATA-025-IMB | >99 | 99 | 25°C, pH 7.5 |
Biocatalysis | Engineered M. neoaurum | >99 | 95 | 30°C, pH 8.0 |
Racemic 3-Boc-aminopiperidine can be resolved via diastereomeric salt formation. Treatment with enantiopure chiral acids (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid) generates salts with distinct solubilities. Crystallization separates these diastereomers, and subsequent basification liberates the enantiopure amine. This method yields the R-enantiomer with >98% ee but suffers from a maximum theoretical yield of 50% [2] [5]. Non-classical methods exploit the Self-Disproportionation of Enantiomers (SDE) phenomenon. Achiral chromatography (e.g., silica gel HPLC) or sublimation fractionates scalemic mixtures into enantiopure (R)-3-Boc-aminopiperidine and racemate-enriched fractions due to differential intermolecular interactions (e.g., H-bonding) between enantiomers [9].
Table 2: Resolution Techniques for (R)-3-Boc-aminopiperidine
Technique | Resolving Agent/Medium | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Diastereomeric Salt | L-Tartaric acid | >98 | 40–45 | 50% max yield |
SDE via Chromatography | Silica gel | >99 | 30* | Low throughput |
Kinetic Resolution | Lipases | 97 | 42 | Moderate efficiency |
*Yield reflects isolated enantiopure fraction from scalemic mixture.
Palladium-catalyzed C–N coupling constructs the piperidine scaffold before Boc protection. For example, pyridine derivatives undergo reductive amination with ammonium formate under Pd/C catalysis, forming 3-aminopyridine intermediates. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane affords tert-butyl pyridin-3-ylcarbamate. This serves as a precursor for asymmetric hydrogenation [1] [6]. Nickel complexes also catalyze amination of halogenated alkenes with ammonia, enabling piperidine ring closure via intramolecular nucleophilic displacement. The Boc group is then introduced under mild conditions (0°C, triethylamine) to minimize epimerization [3].
Palladium is indispensable for removing benzyl protecting groups post-cyclization. Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate undergoes hydrogenolysis with 10% Pd/C in ethanol (1 atm H₂, 25°C), cleaving the Cbz group without affecting the Boc moiety. This chemoselective reaction achieves 91% yield of (R)-3-Boc-aminopiperidine [3] [6]. Critical parameters include:
Linear precursors like D-ornithine hydrochloride undergo cyclization via esterification and Hofmann rearrangement. D-Ornithine is treated with methanolic HCl to form methyl ester hydrochloride, followed by reflux with sodium methoxide. This induces cyclization to racemic 3-aminopiperidine via intramolecular nucleophilic attack. Enantiomeric resolution precedes Boc protection to yield the R-isomer [6]. Alternatively, N-Boc-3-aminopropanol derivatives undergo Mitsunobu reactions with phthalimide, forming protected aziridines. Ring expansion with ethylene oxide in the presence of Lewis acids affords the piperidine scaffold [3].
1-Boc-3-piperidone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. While efficient, this route yields racemic product and requires subsequent resolution [1]. Biocatalytic reductive amination dominates for enantioselective synthesis: Transaminases convert 1-Boc-3-piperidone directly to the chiral amine using isopropylamine, which serves as both amine donor and pH buffer. The Boc group remains intact due to enzyme specificity, and the reaction avoids equilibrium limitations through acetone volatilization [4] [7]. Carbamate formation dynamics are critical during protection: Boc₂O reacts with (R)-3-aminopiperidine in tetrahydrofuran/water (4:1) with sodium carbonate. The biphasic system suppresses di-Boc byproduct formation by rapidly extracting the product into the organic phase [3] [10].
Table 3: Physicochemical Properties of (R)-3-Boc-aminopiperidine
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₀H₂₀N₂O₂ | — |
Molecular Weight | 200.28 g/mol | — |
Melting Point | 116–121°C | — |
Optical Rotation ([α]₂₂/D) | +3.2° | c = 0.5 in DMF |
Solubility | Soluble in ethanol, methanol, DMF | 20°C |
Density | 1.02 g/cm³ | Predicted |
Boiling Point | 304.8°C | Estimated at 760 mmHg |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: